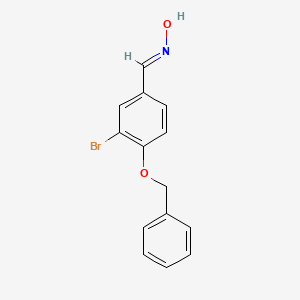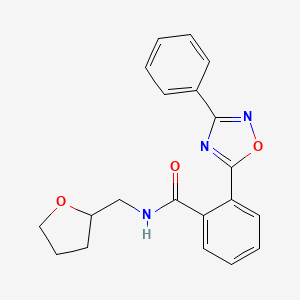![molecular formula C19H21ClN2O3 B5544279 2-(4-chlorophenyl)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5544279.png)
2-(4-chlorophenyl)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions starting from substituted or unsubstituted aromatic organic acids. These acids are converted into corresponding esters, hydrazides, and subsequently into thiols or oxadiazoles, finally reacting with bromoacetamides or chloroacetyl chloride in the presence of solvents and bases such as N,N-dimethylformamide (DMF) and sodium hydride (NaH) or triethylamine. These methods highlight the versatility in synthesizing acetamide derivatives through esterification, acylation, and amidation reactions (Rehman et al., 2013); (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including the one in focus, often features distinct dihedral angles between aromatic rings and functional groups such as methoxy, chlorophenyl, and morpholine moieties. X-ray crystallography reveals these spatial arrangements, providing insights into their conformations and potential intermolecular interactions, which are crucial for understanding their biological activities and chemical reactivity (Duan et al., 2014).
Chemical Reactions and Properties
Acetamide compounds engage in a variety of chemical reactions, including hydrolysis, isomerization, and cyclization, influenced by their functional groups and the surrounding chemical environment. These reactions are pivotal for the modification of the compound’s structure, aiming to enhance its biological activity or to study its chemical behavior. The mechanisms and kinetics of these reactions can be elucidated through spectrophotometric and chromatographic methods, offering a deeper understanding of the compound's chemical properties (Bernard et al., 1986).
Physical Properties Analysis
The physical properties of "2-(4-chlorophenyl)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide" and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications, including its formulation into pharmaceutical products. The crystalline structure, in particular, affects its stability and reactivity (Narayana et al., 2016).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, such as reactivity, stability, and interaction with biological targets, are closely linked to their functional groups and molecular geometry. Studies on their antimicrobial, anticancer, and other biological activities reveal the significance of the acetamide linkage, aromatic substitutions, and heterocyclic incorporations in determining their efficacy and mechanism of action. These insights are critical for designing compounds with desired biological properties and minimal side effects (Gul et al., 2017).
科学的研究の応用
Antimicrobial Activities
A study on the synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides revealed that some of these compounds exhibit superior in vitro activity against various fungal and bacterial strains, compared to standard drugs like clotrimazole and streptomycin. This highlights the potential of these compounds in antimicrobial applications (Jayadevappa et al., 2012).
Metabolism and Toxicity Studies
Research comparing the metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes demonstrated that these compounds undergo complex metabolic activation pathways, potentially leading to DNA-reactive products. This study provides insights into the metabolic fate and possible toxicity of chloroacetamide derivatives in living organisms (Coleman et al., 2000).
Structural Aspects and Properties
The structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides were examined, revealing that these compounds form crystalline salts and host–guest complexes with certain hydroxylated compounds, affecting their fluorescence emission. This study suggests potential applications in materials science and analytical chemistry (Karmakar et al., 2007).
Neurochemical Substrates Modulation
A specific study focused on modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) investigated its neurochemical substrates. Although not the exact compound queried, this research provides valuable context on how similar acetamide derivatives might interact with dopamine and norepinephrine transporters, potentially modulating neuropsychiatric conditions and disorders (Madras et al., 2006).
Antimicrobial and Hemolytic Activities
Another study synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and screened them for antimicrobial and hemolytic activity. Most compounds showed activity against selected microbial species, with some demonstrating potent antimicrobial effects and acceptable toxicity levels (Gul et al., 2017).
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(5-methoxy-2-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-24-16-6-7-18(22-8-10-25-11-9-22)17(13-16)21-19(23)12-14-2-4-15(20)5-3-14/h2-7,13H,8-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYZLVNNFJICEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5544202.png)


![ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5544209.png)
![ethyl 4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5544224.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)
![3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544247.png)
![2-amino-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5544249.png)

![2-methoxy-N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5544264.png)

![methyl 4-({4-[(hydroxyimino)methyl]phenoxy}methyl)benzoate](/img/structure/B5544290.png)
![1-phenyl-4-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2-piperazinone](/img/structure/B5544305.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5544306.png)